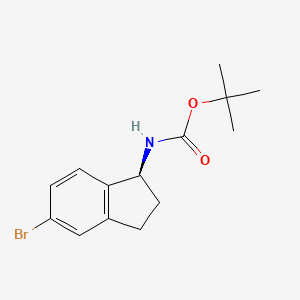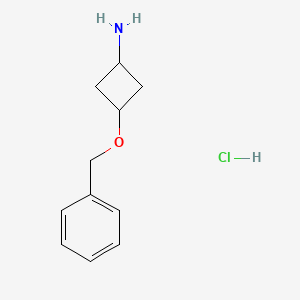
Montelukast sulfoxide
Descripción general
Descripción
Montelukast sulfoxide is a derivative of montelukast, a leukotriene receptor antagonist commonly used in the treatment of asthma and allergic rhinitis. This compound is formed through the oxidation of montelukast and retains some of its pharmacological properties. This compound is of interest due to its potential therapeutic applications and its role as an impurity in montelukast formulations.
Mecanismo De Acción
Target of Action
Montelukast sulfoxide primarily targets the cysteinyl leukotriene receptor 1 (CysLT1) . This receptor is involved in the inflammatory response in the body, particularly in conditions like asthma and allergic rhinitis .
Mode of Action
This compound acts as a leukotriene receptor antagonist . It works by blocking the action of leukotriene D4 (and secondary ligands, leukotrienes C4 and E4) on the CysLT1 receptor in the lungs and bronchial tubes . This results in decreased inflammation and relaxation of smooth muscle .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the leukotriene pathway . By blocking the action of leukotrienes on the CysLT1 receptor, this compound can reduce inflammation and bronchoconstriction . Additionally, this compound is metabolized by cytochrome P450 enzymes, particularly CYP2C8 .
Pharmacokinetics
This compound exhibits a bioavailability of 63–73% . It is primarily metabolized in the liver by CYP2C8, with minor contributions from CYP3A4 and CYP2C9 . The elimination half-life ranges from 2.7 to 5.5 hours . The drug is excreted via the biliary route .
Result of Action
The action of this compound leads to a decrease in inflammation and relaxation of smooth muscle in the lungs and bronchial tubes . This results in improved breathing in individuals with conditions like asthma and allergic rhinitis . In addition, this compound has been shown to induce apoptosis-inducing factor-mediated cell death in lung cancer cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, increasing environmental distress is associated with a growing asthma incidence, and this compound is widely used in the management of symptoms among adults and children . Furthermore, the drug’s effectiveness can be influenced by factors such as patient adherence to treatment, the presence of other medications, and individual patient characteristics .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Montelukast sulfoxide can be synthesized through the oxidation of montelukast. Common oxidizing agents used in this process include hydrogen peroxide, m-chloroperoxybenzoic acid, and sodium periodate. The reaction is typically carried out in an organic solvent such as dichloromethane or acetonitrile, under controlled temperature and pH conditions to ensure selective oxidation of the sulfur atom.
Industrial Production Methods
Industrial production of this compound involves similar oxidation processes but on a larger scale. The choice of oxidizing agent and reaction conditions may vary to optimize yield and purity. High-performance liquid chromatography (HPLC) is often used to monitor the reaction progress and to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
Montelukast sulfoxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can revert this compound back to montelukast.
Substitution: Nucleophilic substitution reactions can occur at the sulfoxide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid, sodium periodate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as thiols, amines, and alcohols.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Montelukast.
Substitution: Various substituted montelukast derivatives.
Aplicaciones Científicas De Investigación
Montelukast sulfoxide has several scientific research applications:
Chemistry: Used as a model compound to study oxidation and reduction reactions.
Biology: Investigated for its potential effects on leukotriene pathways and inflammation.
Medicine: Explored for its therapeutic potential in treating asthma and allergic conditions.
Industry: Monitored as an impurity in montelukast formulations to ensure drug safety and efficacy.
Comparación Con Compuestos Similares
Similar Compounds
Montelukast: The parent compound, used widely in asthma and allergy treatment.
Zafirlukast: Another leukotriene receptor antagonist with similar therapeutic applications.
Pranlukast: A leukotriene receptor antagonist used in the treatment of asthma.
Uniqueness
Montelukast sulfoxide is unique due to its formation through the oxidation of montelukast and its potential as both a therapeutic agent and an impurity. Its distinct chemical structure allows for specific interactions with leukotriene receptors, providing unique insights into leukotriene-mediated pathways and potential therapeutic applications.
Propiedades
IUPAC Name |
2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfinylmethyl]cyclopropyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H36ClNO4S/c1-34(2,40)30-9-4-3-7-25(30)13-17-32(42(41)23-35(18-19-35)22-33(38)39)27-8-5-6-24(20-27)10-15-29-16-12-26-11-14-28(36)21-31(26)37-29/h3-12,14-16,20-21,32,40H,13,17-19,22-23H2,1-2H3,(H,38,39)/b15-10+/t32-,42?/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFTNWCBEAVHLQA-XNHCCDLUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)S(=O)CC5(CC5)CC(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C1=CC=CC=C1CC[C@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)S(=O)CC5(CC5)CC(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H36ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
602.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1152185-58-4 | |
| Record name | Montelukast sulfoxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1152185584 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MONTELUKAST SULFOXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PND36Y6B5I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-Methyl-6-{[(4-nitrophenyl)methyl]sulfanyl}pyrimidine-2,5-diamine](/img/structure/B3060834.png)

![2-{[(4-Ethylphenyl)amino]methyl}phenol](/img/structure/B3060838.png)




![2H-Indol-2-one, 3-[(4-fluorophenyl)methylene]-1,3-dihydro-, (Z)-](/img/structure/B3060845.png)
![[4-[[(4-Methylphenyl)amino]-carbonyl]phenyl]boronic acid](/img/structure/B3060848.png)

